The synthesis of Elsinochrome C is primarily mediated by polyketide synthase enzymes. Research indicates that the biosynthetic pathway includes a series of reactions involving oxidases that catalyze the formation of carbon-carbon bonds between naphthol intermediates to create the perylenequinone core structure.
The key steps in the synthesis include:
Elsinochrome C possesses a complex molecular structure characterized by its perylenequinone framework. The molecular formula is identified as , and it features multiple hydroxyl groups and an intricate arrangement of carbon atoms forming fused ring systems.
Key structural features include:
Elsinochrome C engages in various chemical reactions that underline its biological activity:
The mechanism of action of Elsinochrome C primarily involves its role as a phytotoxin:
Elsinochrome C exhibits several notable physical and chemical properties:
The scientific applications of Elsinochrome C are diverse:
Elsinochrome C (ESC) belongs to the perylenequinone class of fungal phototoxins, biosynthesized through a type I polyketide synthase (PKS) pathway. The core scaffold originates from acetyl and malonyl-CoA units, iteratively condensed by a highly reducing PKS.
The ElcA gene (or EfPKS1 in Elsinoë fawcettii) encodes the multidomain PKS responsible for synthesizing the perylenequinone backbone. This enzyme features essential catalytic domains:
Disruption of ElcA abolishes ESC production and significantly reduces fungal virulence, confirming its indispensable role [3] [6]. CTB1 homologs from the cercosporin pathway (Cercospora nicotianae) share 65% amino acid identity with ElcA, indicating conserved catalytic mechanisms for perylenequinone biosynthesis [8].
Following backbone assembly, ElcH (a flavin-dependent monooxygenase) catalyzes the oxidative dimerization of naphthol intermediates into the pentacyclic perylenequinone structure. Heterologous expression in Aspergillus nidulans demonstrated that ElcH knockout strains accumulate shunt products like hypocrellins instead of ESC [4]. This enzyme requires:
Table 1: Core Enzymes in ESC Biosynthesis
Enzyme | Gene | Function | Catalytic Features |
---|---|---|---|
Polyketide synthase | ElcA/EfPKS1 | Backbone assembly | KS-AT-DH-ER-KR-ACP domains |
Flavin monooxygenase | ElcH | Oxidative dimerization | FAD-dependent, regiospecific coupling |
Methyltransferase | ElcM | O-methylation | SAM-dependent, stereo-specific |
The ESC biosynthetic genes reside in a contiguous genomic cluster exhibiting high synteny across Elsinoë species.
The 27-kb elc cluster (P. nodorum) contains seven core genes:
This cluster is flanked by transposase elements, suggesting horizontal gene transfer between fungal taxa. Expression of elcR under the alcohol-inducible alcA promoter in A. nidulans activates the entire cluster, confirming its regulatory role [4].
The elc cluster shares significant homology with perylenequinone clusters:
Table 2: Comparative Analysis of Perylenequinone Gene Clusters
Cluster | Host Organism | Core PKS | Key Oxidases | Product |
---|---|---|---|---|
elc | Parastagonospora nodorum | ElcA | ElcE (BBE), ElcG (laccase), ElcH (FMO) | Elsinochrome C |
CTB | Cercospora nicotianae | CTB1 | CTB3 (bifunctional O-MT/FMO) | Cercosporin |
HYP | Shiraia bambusicola | HypP | HypX (laccase), HypY (FMO) | Hypocrellin A |
Phylogenetic analysis reveals that ElcA groups with non-reducing PKSs involved in pigment biosynthesis, distinct from partially reducing PKSs for toxins like aflatoxin [6].
Reconstituting ESC biosynthesis in surrogate hosts enables functional validation of cryptic genes and production optimization.
The 27-kb elc cluster was cloned into pYFAC-CH1 vectors and expressed in A. nidulans LO7890 (a low-background host). Key outcomes:
This system demonstrated that YFACs stably maintain inserts >100 kb and replicate autonomously via AMA1 sequences [5].
The berberine bridge enzyme-like oxidase (ElcE) and laccase-like multicopper oxidase (ElcG) synergistically catalyze C–C coupling:
Swapping ElcE/ElcG with CTB homologs abolished ESC production, indicating strict protein-protein recognition. Molecular dynamics simulations suggest hydrophobic interfaces between these oxidases facilitate substrate channeling [4] [8].
Table 3: Heterologous Expression Systems for ESC Pathway
Host System | Vector | Insert Size | Key Findings | Limitations |
---|---|---|---|---|
Aspergillus nidulans | pYFAC-CH1 | 27 kb | Full ESC pathway reconstitution | Low yield (nmol scale) |
Saccharomyces cerevisiae | pESC-Leu | 15 kb (partial) | Shunt products only | Incomplete cluster cloning |
Fusarium oxysporum | TAC vector | 75 kb | Unstable expression | Low transformation efficiency |
Listed Compounds: Elsinochrome C, Cercosporin, Hypocrellin A, Calphostin, Phaeosphaerins
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